Bilorphin -

Bilorphin

Catalog Number: EVT-10949375
CAS Number:
Molecular Formula: C30H43N5O5
Molecular Weight: 553.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bilorphin was first isolated from the fungal species Penicillium sp. MST-MF667, which was initially reported as P. bilaii. The extraction process involved solvent partitioning followed by reversed-phase high-performance liquid chromatography (HPLC), leading to the identification of bilorphin and its analogs. In terms of classification, bilorphin is categorized under synthetic peptides with opioid activity, specifically targeting the μ-opioid receptor.

Synthesis Analysis

Methods and Technical Details

The synthesis of bilorphin primarily employs solid-phase peptide synthesis (SPPS), utilizing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This method allows for efficient assembly of peptide chains with minimal loss of material:

  1. Preparation: The resin is swollen in dimethylformamide (DMF) before adding the first Fmoc-protected amino acid.
  2. Coupling: Each amino acid is activated with a coupling reagent such as O-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and then added to the resin.
  3. Deprotection: The Fmoc group is removed using a piperidine solution, allowing for subsequent amino acid additions.
  4. Purification: The final product is purified using reversed-phase HPLC to achieve high purity levels necessary for biological testing.

The entire process is monitored through mass spectrometry and analytical HPLC to ensure the correct assembly and purity of the synthesized peptide .

Molecular Structure Analysis

Structure and Data

Bilorphin's molecular structure consists of four amino acids arranged in a specific sequence that contributes to its biological activity. The unique alternating sequence of amino acids (LDLD) enhances its interaction with opioid receptors:

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: 341.39 g/mol
  • Structure: The peptide backbone includes standard peptide bonds between amino acids, with specific side chains contributing to its binding affinity and functional properties.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of bilorphin during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Bilorphin undergoes various chemical reactions typical of peptide compounds:

  1. Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, which is crucial for studying stability and degradation pathways.
  2. Modification: Chemical modifications can enhance potency or alter receptor selectivity; for instance, dimethylation of the N-terminal tyrosine has been shown to significantly increase binding affinity.
  3. Binding Studies: Bilorphin's interactions with μ-opioid receptors are assessed through competitive binding assays, where it competes with known agonists like fentanyl.

These reactions are critical for understanding the pharmacodynamics and potential therapeutic applications of bilorphin .

Mechanism of Action

Process and Data

Bilorphin acts primarily as an agonist at the μ-opioid receptor, which plays a crucial role in mediating pain relief and other opioid effects:

  • Binding Affinity: Bilorphin exhibits a high affinity for μ-opioid receptors, with equilibrium dissociation constant (KiK_i) values indicating strong binding capabilities.
  • G Protein Bias: Research suggests that bilorphin may exhibit biased signaling towards G protein pathways over β-arrestin pathways, potentially leading to fewer side effects associated with traditional opioids.
  • Biological Activity: Experimental studies have demonstrated that bilorphin can effectively modulate pain responses in vivo, positioning it as a candidate for further development as an analgesic agent .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bilorphin typically exists as a white powder.
  • Solubility: It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

These properties are essential for formulating bilorphin into usable pharmaceutical products .

Applications

Scientific Uses

Bilorphin's primary applications lie within pharmacology and medicinal chemistry:

  • Opioid Research: Its unique structure makes it an important compound for studying opioid receptor interactions and developing new analgesics.
  • Pain Management: Given its agonistic properties at μ-opioid receptors, bilorphin holds potential as a novel analgesic agent that could provide effective pain relief while minimizing side effects associated with traditional opioids.
  • Overdose Reversal Agent: Preliminary studies suggest that bilorphin may serve as an effective antagonist or partial agonist in reversing opioid overdoses, particularly from synthetic opioids like fentanyl.

Ongoing research aims to further elucidate its pharmacological profile and optimize its therapeutic potential .

Introduction to G Protein-Biased μ-Opioid Receptor Agonists

Opioid Crisis and Limitations of Classical Opioid Therapeutics

The ongoing opioid public health crisis, characterized by soaring rates of addiction, overdose fatalities, and inadequate chronic pain management, underscores the critical limitations of classical opioid therapeutics. Conventional opioids such as morphine, fentanyl, and oxycodone target the mu-opioid receptor (mu opioid receptor) but activate multiple downstream signaling pathways indiscriminately. This non-selective activation leads to effective analgesia but simultaneously induces severe adverse effects, including respiratory depression, constipation, tolerance, and dependence. The National Institutes of Health Helping to End Addiction Long-Term Initiative emphasizes that over 25 million adults in the United States suffer from chronic pain, yet existing opioids pose unacceptable risks due to their mechanism of action [3]. The high mortality linked to prescribed and illicit opioids—exceeding 160,000 deaths in the United States in 2021–2022—stems partly from respiratory suppression, which constrains clinical dosing and escalates overdose risk during tolerance development [7] [9].

Table 1: Limitations of Classical Opioid Therapeutics

Adverse EffectMechanistic CauseClinical Consequence
Respiratory Depressionmu opioid receptor activation in brainstemDose limitation; overdose mortality
Tolerance & Dependenceβ-Arrestin recruitment; receptor internalizationDose escalation; addiction risk
Gastrointestinal Dysfunctionmu-2 receptor-mediated reduced motilityConstipation; reduced quality of life
Opioid-Induced HyperalgesiaMaladaptive neuroplasticityWorsening pain sensitivity; treatment failure

These limitations arise because classical opioids are "balanced agonists," equally activating G protein signaling (mediating analgesia) and β-arrestin pathways (linked to adverse effects). For example, morphine-induced respiratory depression involves mu opioid receptor activation in the brainstem's respiratory centers, while constipation results from mu-2 receptor activity in the gastrointestinal tract [2] [4]. The urgent need for analgesics dissociating therapeutic efficacy from side effects has driven research into biased mu opioid receptor ligands [1] [7].

Biased Signaling Paradigm in Opioid Receptor Pharmacology

The biased signaling paradigm in G protein-coupled receptor pharmacology posits that ligands can stabilize distinct receptor conformations, preferentially activating specific intracellular signaling cascades over others. For mu opioid receptor, this involves selective engagement of G protein pathways versus β-arrestin recruitment. Upon activation, mu opioid receptor couples to inhibitory Gαi/o proteins, dissociating them into Gα and Gβγ subunits. The Gα subunit inhibits adenylate cyclase, reducing cyclic adenosine monophosphate production, while Gβγ subunits modulate ion channels:

  • G protein-Dependent Inwardly Rectifying Potassium Channels activation: Increases K+ efflux, hyperpolarizing neurons and inhibiting pain transmission [2] [6].
  • N-Type Voltage-Gated Calcium Channels inhibition: Reduces Ca2+ influx, suppressing neurotransmitter release [2].

Conversely, β-arrestin recruitment follows mu opioid receptor phosphorylation by G protein-coupled receptor kinases. β-Arrestin binding terminates G protein signaling and triggers receptor internalization via clathrin-coated pits. Additionally, it activates mitogen-activated protein kinase pathways (e.g., extracellular signal–regulated kinases 1 and 2), implicated in tolerance, respiratory depression, and gastrointestinal dysmotility [4] [6].

Critically, biased agonists exploit this dichotomy by favoring G protein coupling. For instance, genetic deletion of β-arrestin-2 in mice enhances morphine analgesia while reducing constipation and respiratory suppression [4] [8]. However, recent studies challenge the simplistic view that β-arrestin solely causes side effects. For example, effective β-arrestin-3 engagement by methadone correlates with reduced tolerance compared to morphine, suggesting nuanced roles of arrestins [8].

Rationale for Developing Bilorphin as a G Protein-Biased mu opioid receptor Agonist

Bilorphin emerged from structure-activity relationship studies aimed at optimizing peptide-based mu opioid receptor agonists for maximal G protein bias. As a derivative of endogenous endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), Bilorphin incorporates strategic modifications to its peptide backbone to enhance enzymatic stability, membrane permeability, and functional selectivity. The design rationale centers on three pillars:

  • Enhanced Proteolytic Resistance: Natural endomorphins degrade rapidly in vivo. Bilorphin’s substitutions (e.g., D-amino acids or non-natural residues at Positions 1–3) resist cleavage by peptidases in brain homogenates, extending half-life [10].
  • Optimized G Protein Bias: Modifications alter conformational dynamics of mu opioid receptor, favoring Gαi/o coupling over β-arrestin recruitment. Bioluminescence Resonance Energy Transfer assays quantify this bias, with Bilorphin showing >100-fold selectivity for G protein activation [10].
  • Improved Bioavailability: Increased lipophilicity (measured via n-octanol/water partition coefficients) facilitates blood-brain barrier penetration, targeting central mu opioid receptor populations mediating analgesia [10].

Properties

Product Name

Bilorphin

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide

Molecular Formula

C30H43N5O5

Molecular Weight

553.7 g/mol

InChI

InChI=1S/C30H43N5O5/c1-16(2)25(29(39)33-24(27(32)37)14-20-10-8-7-9-11-20)35-30(40)26(17(3)4)34-28(38)23(31)15-22-18(5)12-21(36)13-19(22)6/h7-13,16-17,23-26,36H,14-15,31H2,1-6H3,(H2,32,37)(H,33,39)(H,34,38)(H,35,40)/t23-,24-,25-,26+/m1/s1

InChI Key

IYNDNOATOVLHNV-POTDNYQPSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N)C)O

Isomeric SMILES

CC1=CC(=CC(=C1C[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N)N)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.